molecular formula C8H6BrCl B6182007 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene CAS No. 76557-95-4

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene

Cat. No. B6182007
CAS RN: 76557-95-4
M. Wt: 217.5
InChI Key:
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Description

1-(1Z)-2-bromoethenyl]-3-chlorobenzene, also known as 1-bromo-2-chloro-1-propene, is an organic compound belonging to the class of halogenated hydrocarbons. It is a colorless liquid with a sweet odor and low volatility. It has a molecular formula of C6H5BrCl and a molecular weight of 181.45 g/mol. The compound is of interest due to its use in organic synthesis and as a reagent in various scientific experiments.

Mechanism of Action

1-(1Z)-2-bromoethenyl]-3-chlorobenzene is a halogenated hydrocarbon and its mechanism of action is based on the presence of halogen atoms in its structure. The halogen atoms are electron-withdrawing and thus the compound is electron-deficient. This electron-deficiency makes the compound more reactive than other hydrocarbons and allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
1-(1Z)-2-bromoethenyl]-3-chlorobenzene is a halogenated hydrocarbon and is not known to be toxic or have any adverse effects in humans or animals. The compound is not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1Z)-2-bromoethenyl]-3-chlorobenzene in laboratory experiments include its low volatility, low toxicity, and its ability to participate in a variety of chemical reactions. The main limitation is its relatively high cost.

Future Directions

Future research on 1-(1Z)-2-bromoethenyl]-3-chlorobenzene could focus on its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as on the mechanism of action of the halogen atoms in its structure. Finally, research could be done on the development of more cost-effective methods of synthesis and purification of the compound.

Synthesis Methods

1-(1Z)-2-bromoethenyl]-3-chlorobenzene can be synthesized through a number of methods. The most common method is the reaction of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzeneloropropene with a strong base such as sodium hydroxide. This reaction produces a solution of 1-(1Z)-2-bromoethenyl]-3-chlorobenzene in water. The reaction can be represented as follows:
CH2=CHCH2Br + NaOH → CH2=CHCH2BrCl + H2O
Another method of synthesis involves the reaction of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzeneloropropene with a strong acid such as hydrochloric acid. This reaction produces a solution of 1-(1Z)-2-bromoethenyl]-3-chlorobenzene in water. The reaction can be represented as follows:
CH2=CHCH2Br + HCl → CH2=CHCH2BrCl + H2O

Scientific Research Applications

1-(1Z)-2-bromoethenyl]-3-chlorobenzene has a number of applications in scientific research. It is used as a reagent in various organic synthesis reactions and as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers, such as polyvinyl chloride (PVC). The compound is also used in the synthesis of pharmaceuticals, including anti-inflammatory drugs and antiseptics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene involves the bromination of 1-(2-chlorophenyl)ethene followed by the addition of a chloro group to the benzene ring.", "Starting Materials": [ "1-(2-chlorophenyl)ethene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Ethanol" ], "Reaction": [ "1. Bromination of 1-(2-chlorophenyl)ethene with bromine in the presence of sodium hydroxide to yield 1-[(1Z)-2-bromoethenyl]-2-chlorobenzene.", "2. Addition of a chloro group to the benzene ring of 1-[(1Z)-2-bromoethenyl]-2-chlorobenzene using hydrochloric acid and sodium bicarbonate to yield 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene.", "3. Purification of the product using sodium sulfate and ethanol." ] }

CAS RN

76557-95-4

Molecular Formula

C8H6BrCl

Molecular Weight

217.5

Purity

95

Origin of Product

United States

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